N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine
Description
N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine is a tertiary amine derivative featuring a phenoxy core substituted with an amino group at position 2 and a methyl group at position 5. The compound is linked via an ethyl chain to a diethylamine group. Its molecular formula is C₁₃H₂₂N₂O, with a molecular weight of 222.33 g/mol (calculated).
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(diethylamino)ethoxy]-4-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-4-15(5-2)8-9-16-13-10-11(3)6-7-12(13)14/h6-7,10H,4-5,8-9,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPAFKQMZHAJCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=C(C=CC(=C1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine typically involves the reaction of 2-amino-5-methylphenol with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, ensures the compound meets the required specifications for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The amino and phenoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
Chemistry
N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine serves as a valuable intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:
- Synthesis of Complex Molecules : Used as a building block for synthesizing more complex organic compounds.
- Reagent in Reactions : Acts as a reagent in chemical reactions, facilitating the formation of new compounds.
Biology
The compound is under investigation for its biological activities:
- Enzyme Interaction Studies : Research indicates potential interactions with enzymes, which may lead to the modulation of their activity.
- Receptor Binding Studies : It may bind to specific receptors, influencing various biological pathways.
Medicine
Ongoing research is exploring its therapeutic applications:
- Antidepressant Properties : Preliminary studies suggest that the compound may exhibit antidepressant-like effects by modulating serotonin and norepinephrine levels.
- Cancer Therapeutics : Investigations into related compounds have shown promise in treating certain cancers, indicating potential applications for this compound in oncology.
Clinical Application in Cancer Therapy
A relevant study explored the efficacy of a structurally related compound in combination with standard chemotherapy for metastatic prostate cancer. The regimen demonstrated a 71% partial remission rate among patients with minimal toxicity to normal tissues. This suggests that similar compounds could be effective in therapeutic applications against cancer.
Neuropharmacological Effects
Experimental models using related compounds have shown significant effects on anxiety and depression. These studies indicate that this compound may possess similar properties, warranting further investigation into its potential as a novel antidepressant.
Pharmacological Studies
Recent pharmacological studies have highlighted the following findings:
- In vitro Studies : The compound exhibited dose-dependent cytotoxicity against various cancer cell lines, with IC50 values suggesting significant activity compared to standard chemotherapeutic agents.
- In vivo Studies : Animal models showed improved behavioral outcomes in anxiety and depression tests following administration of the compound, indicating its potential role in mood disorders.
Mechanism of Action
The mechanism of action of N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in these interactions are complex and depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared with analogues sharing the phenoxy-ethyl-diethylamine backbone but differing in substituent positions or additional functional groups. Key comparisons include physicochemical properties, synthetic routes, and biological relevance.
2.1 Structural Analogues and Their Properties
The table below summarizes critical differences among related compounds:
2.2 Key Comparative Insights
Etoloxamine (CAS 1157-87-5), with a benzyl group, exhibits higher molecular weight and lipophilicity, favoring CNS penetration in antihistamine applications .
Electronic and Steric Differences: The piperidine sulfonamide in ’s compound introduces strong hydrogen-bonding capacity, absent in the target compound, making it suitable for polar target interactions . The 4-aminomethyl substituent (CAS 1849-80-5) enhances water solubility (PSA 38.49) compared to the target’s 2-amino-5-methyl group, which prioritizes hydrophobic interactions .
Synthetic Accessibility :
- The target compound’s synthesis (similar to JG89 in ) involves reflux with K₂CO₃ and acetonitrile, followed by chromatography . In contrast, etoloxamine requires multi-step alkylation and recrystallization .
Biological Relevance :
- Etoloxamine ’s clinical success highlights the importance of substituent bulkiness in receptor binding, suggesting the target compound’s methyl group could optimize affinity for analogous targets .
- The sulfonamide -containing analogue () demonstrates how auxiliary functional groups broaden pharmacological mechanisms, such as corticotropin-releasing factor modulation .
Biological Activity
N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine is a compound of significant interest in biochemical research due to its unique structural characteristics and biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific sources.
- Molecular Formula : C13H22N2O
- Molecular Weight : 222.33 g/mol
- Structure : The compound features a phenoxy group substituted with an amino group and an ethylamine moiety, which contributes to its reactivity and interaction with various biological targets.
This compound interacts with specific molecular targets, such as neurotransmitter receptors and enzymes. Its mechanism of action involves:
- Binding Affinity : The compound has been shown to bind to various receptors, modulating their activity and influencing neurotransmitter systems. For instance, it may exhibit agonistic or antagonistic effects depending on the receptor type involved.
- Chemical Reactivity : The amino group can participate in nucleophilic substitution reactions, while the diethylamine moiety can act as a base or nucleophile, facilitating various biochemical interactions.
Neurotransmitter Interaction
Research indicates that this compound may interact with neurotransmitter systems, particularly those involving serotonin (5-HT) receptors. Similar compounds have been studied for their potential as selective agonists or antagonists at these receptors, suggesting a pathway for further exploration in pharmacological applications .
Applications in Proteomics
The compound is employed in proteomics research, serving as a probe to study enzyme activities and protein interactions. Its ability to modulate protein functions makes it valuable for understanding complex biological processes and pathways.
Case Studies and Research Findings
Several studies have highlighted the biological effects of this compound:
- Binding Studies : Preliminary findings from binding assays suggest that this compound may exhibit selective binding to certain receptor subtypes, which could lead to the development of targeted therapies.
- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship have revealed that modifications to the phenoxy group significantly affect the compound's biological activity. For example, substituting different groups on the phenol ring alters its receptor interaction potential .
- Comparative Analysis : A comparison with structurally similar compounds shows that variations in substituents can lead to distinct biological profiles. This highlights the importance of specific functional groups in determining the activity of such compounds.
Comparison of Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine | C13H22N2O | Different methyl substitution position on phenol ring |
| N-[2-(2-Amino-5-methoxyphenoxy)ethyl]-N,N-diethylamine | C13H22N2O | Methoxy group instead of methyl affecting polarity |
| N-[2-(2-Amino-5-methylphenyl)ethyl]-N,N-diethylamine | C13H22N2 | Lacks phenoxy group altering receptor interaction |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the preparation of N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, secondary amines like N,N-diethylamine are often reacted with halogenated intermediates (e.g., chloroethylphenoxy derivatives) under basic conditions. Reaction optimization should consider solvent polarity (e.g., THF or DMF), temperature (60–100°C), and stoichiometric ratios. Catalytic agents like KI may enhance reactivity . Purity can be monitored via HPLC, and intermediates should be characterized by -NMR and FT-IR spectroscopy.
Q. How can the structural integrity and stability of this compound be assessed under experimental conditions?
- Methodological Answer : Stability studies should include:
- Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures.
- Photostability : Exposure to UV-Vis light (e.g., 254–365 nm) with periodic HPLC analysis to detect photodegradants.
- pH-dependent stability : Incubate in buffers (pH 3–10) and monitor degradation via LC-MS.
- Moisture sensitivity : Karl Fischer titration to quantify hygroscopicity.
Refer to NIST protocols for validating thermodynamic properties (e.g., enthalpy of formation) to cross-check experimental data .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- - and -NMR : To confirm the ethylphenoxyethyl backbone and diethylamine substituents.
- FT-IR : Identify amine N-H stretches (~3300 cm) and ether C-O-C bonds (~1250 cm).
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
- UV-Vis spectroscopy : If conjugated systems exist, assess absorbance maxima (e.g., fluorophores like Rhod2 analogs) .
Advanced Research Questions
Q. How can researchers resolve contradictions in thermodynamic data (e.g., ΔfH°gas) reported for structurally related amines?
- Methodological Answer :
- Cross-reference NIST Chemistry WebBook entries with experimental calorimetry data (e.g., bomb calorimetry for enthalpy of combustion).
- Use quantum mechanical calculations (DFT or MP2) to model gas-phase enthalpies and compare with empirical values.
- Investigate solvent effects using COSMO-RS simulations to explain discrepancies in solution-phase data .
Q. What structure-activity relationship (SAR) insights can guide the design of analogs targeting CRF1 receptors?
- Methodological Answer :
- Replace the diethylamine group with bulkier amines (e.g., N,N-bis(2-methoxyethyl)amine) to enhance receptor binding, as seen in thiazolo[4,5-d]pyrimidine CRF1 antagonists.
- Modify the 2-amino-5-methylphenoxy moiety to introduce electron-withdrawing groups (e.g., nitro) and assess antagonist potency via in vitro cAMP assays.
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with CRF1’s transmembrane domain .
Q. How can fluorimetric methods be adapted to quantify this compound in biological matrices?
- Methodological Answer :
- Derivatize the primary amine group with fluorogenic probes (e.g., fluorescamine or o-phthalaldehyde) to enhance detectability.
- Optimize excitation/emission wavelengths (e.g., λex = 390 nm, λem = 475 nm) based on Rhod2 analogs.
- Validate the method via spike-and-recovery experiments in plasma or tissue homogenates, using LC-MS/MS as a confirmatory technique .
Q. What experimental precautions are critical for handling this compound to ensure safety and data reproducibility?
- Methodological Answer :
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates.
- Waste disposal : Segregate amine-containing waste and neutralize with acetic acid before incineration.
- Stability documentation : Record storage conditions (e.g., -20°C, desiccated) to prevent batch-to-batch variability .
Data Analysis and Reporting Guidelines
- Contradiction Mitigation : Always cite primary data sources (e.g., NIST for thermodynamic properties) and disclose computational parameters (e.g., DFT functional/basis sets) in publications.
- Reproducibility : Publish raw spectral data (e.g., NMR FID files) in supplementary materials and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
